N-(4-bromophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide
説明
N-(4-bromophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide (hereafter referred to by its IUPAC name) is a screening compound provided by ChemDiv (ID: F217-0341). Its molecular formula is C₂₄H₂₂BrNO₃, with a molecular weight of 452.35 g/mol. Key physicochemical properties include a hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, and a calculated water solubility (logS) of -5.69, indicative of moderate lipophilicity. The compound features a rigid 2,3-dihydrobenzofuran moiety and a bromophenyl group, which may influence its conformational stability and biological interactions. It is available in both dry powder and DMSO solution formats, facilitating its use in high-throughput screening assays .
特性
IUPAC Name |
N-(4-bromophenyl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrNO3/c1-24(2)14-18-4-3-5-21(22(18)29-24)28-15-16-6-8-17(9-7-16)23(27)26-20-12-10-19(25)11-13-20/h3-13H,14-15H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCDVUAPPUMTHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-bromophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-(4-bromophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide, with a molecular formula of C20H22BrN3O3. It features a bromophenyl group and a benzofuran derivative, which contribute to its biological efficacy.
Antimicrobial Activity
Research has shown that derivatives of compounds similar to N-(4-bromophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide exhibit promising antimicrobial properties. In vitro studies have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds derived from similar structures have been evaluated for their antimicrobial activity using the turbidimetric method .
| Compound | Microbial Target | Activity |
|---|---|---|
| Compound D1 | Staphylococcus aureus | Effective |
| Compound D2 | Escherichia coli | Moderate |
| Compound D3 | Candida albicans | Effective |
Anticancer Activity
The anticancer potential of N-(4-bromophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide has been investigated in various cancer cell lines. Notably, studies have utilized the Sulforhodamine B (SRB) assay to assess cytotoxicity against human breast adenocarcinoma cells (MCF7). The results indicate that certain derivatives exhibit significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin .
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| MCF7 | 10.38 | Doxorubicin |
| A549 | 15.63 | Tamoxifen |
The mechanisms by which N-(4-bromophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.
- Receptor Interaction : It could modulate signaling pathways by binding to cellular receptors, affecting processes such as apoptosis and cell cycle regulation.
Molecular docking studies have provided insights into the binding affinities and interactions between the compound and target proteins, suggesting that structural modifications could enhance efficacy .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Antimicrobial Evaluation : A study evaluated various derivatives for their antimicrobial activity against a panel of pathogens, revealing that modifications in the bromophenyl group significantly influenced activity levels .
- Cytotoxicity Studies : Research conducted on MCF7 cells demonstrated that certain structural features are essential for enhancing anticancer activity. The presence of electron-withdrawing groups was found to improve potency .
類似化合物との比較
Bromophenyl vs. Carbamoylphenyl Derivatives
Two closely related analogs, N-(2-carbamoylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide (F217-0446) and N-(4-carbamoylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide, replace the bromophenyl group with carbamoylphenyl substituents. These derivatives exhibit lower molecular weights (416.48 g/mol vs. 452.35 g/mol) due to the absence of bromine. However, the bromine atom in F217-0341 may improve membrane permeability and target binding through hydrophobic interactions .
Bromophenyl vs. Chlorophenyl Analogs
The compound N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide replaces the bromophenyl group with a chlorophenyl moiety and incorporates methoxy and methyl groups on the benzamide core.
Variations in the Central Scaffold
Dihydrobenzofuran vs. Sulfonyl-Tetrahydro-oxadiazole
The compound 4-[(4-bromophenyl)sulfonyl]-N-(3-methyl-1-oxo-1-phenylbutan-2-yl)benzamide () replaces the dihydrobenzofuran moiety with a sulfonyl-tetrahydro-oxadiazole ring system. This structural change introduces a sulfonyl group, enhancing polarity and hydrogen-bond acceptor capacity. The synthesis yield for this compound is 80%, with UV/VIS absorption maxima at 202.6 nm (methanol) and 198.0 nm (acetonitrile), indicating distinct electronic properties compared to F217-0341.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | logS (Water Solubility) |
|---|---|---|---|---|---|
| F217-0341 (Target) | C₂₄H₂₂BrNO₃ | 452.35 | 1 | 4 | -5.69 |
| F217-0446 (Carbamoylphenyl) | C₂₅H₂₄N₂O₄ | 416.48 | 2 | 5 | -4.21* |
| Sulfonyl-oxadiazole analog | C₂₄H₂₁BrN₂O₄S | 529.40 | 1 | 6 | -4.95* |
*Estimated values based on structural analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
